![molecular formula C17H33NO2 B13445767 8-(1,1-Dimethylethyl)-N,N-diethyl-1,4-dioxaspiro[4.5]decane-2-methanamine](/img/structure/B13445767.png)
8-(1,1-Dimethylethyl)-N,N-diethyl-1,4-dioxaspiro[4.5]decane-2-methanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-(1,1-Dimethylethyl)-N,N-diethyl-1,4-dioxaspiro[4It is a spiroketal compound with the molecular formula C₁₈H₃₅NO₂ and a molecular weight of 297.4760 . This compound is particularly effective against powdery mildew, leaf spots, and rusts .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-(1,1-Dimethylethyl)-N,N-diethyl-1,4-dioxaspiro[4.5]decane-2-methanamine involves the formal condensation of 4-tert-butylcyclohexanone with 3-[ethyl(propyl)amino]propane-1,2-diol . The reaction typically requires an acidic or basic catalyst to facilitate the formation of the spiroketal ring structure.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes rigorous purification steps such as distillation and crystallization to obtain the final product with the desired specifications .
Chemical Reactions Analysis
Types of Reactions
8-(1,1-Dimethylethyl)-N,N-diethyl-1,4-dioxaspiro[4.5]decane-2-methanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives .
Scientific Research Applications
8-(1,1-Dimethylethyl)-N,N-diethyl-1,4-dioxaspiro[4.5]decane-2-methanamine has several scientific research applications:
Mechanism of Action
The mechanism of action of 8-(1,1-Dimethylethyl)-N,N-diethyl-1,4-dioxaspiro[4.5]decane-2-methanamine involves the inhibition of sterol biosynthesis in fungal cell membranes. This disruption of membrane function leads to the death of the fungal cells . The compound targets specific enzymes involved in the biosynthesis pathway, thereby preventing the formation of essential sterols required for cell membrane integrity .
Comparison with Similar Compounds
Similar Compounds
Spiroxamine-1: Another isomer of Spiroxamine with similar antifungal properties.
Spiroxamine-2: Another isomer with slight variations in its chemical structure and activity.
Morpholine fungicides: A class of fungicides with a similar mode of action but different chemical structures.
Uniqueness
8-(1,1-Dimethylethyl)-N,N-diethyl-1,4-dioxaspiro[4.5]decane-2-methanamine is unique due to its spiroketal structure, which provides it with specific steric and electronic properties that enhance its antifungal activity. Its ability to inhibit sterol biosynthesis makes it particularly effective against a broad spectrum of fungal pathogens .
Properties
Molecular Formula |
C17H33NO2 |
|---|---|
Molecular Weight |
283.4 g/mol |
IUPAC Name |
N-[(8-tert-butyl-1,4-dioxaspiro[4.5]decan-3-yl)methyl]-N-ethylethanamine |
InChI |
InChI=1S/C17H33NO2/c1-6-18(7-2)12-15-13-19-17(20-15)10-8-14(9-11-17)16(3,4)5/h14-15H,6-13H2,1-5H3 |
InChI Key |
KVJYFTPOTPBQOO-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)CC1COC2(O1)CCC(CC2)C(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


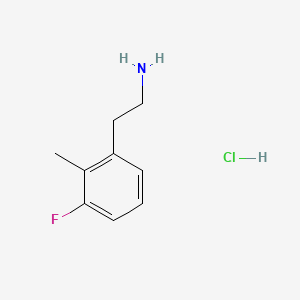
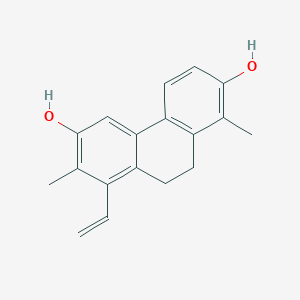
![5-Methyl-2-[(2-nitrophenyl)amino]-3-thiophenecarboxylic Acid](/img/structure/B13445700.png)
![(3R,6R)-6-[(1R,3aS,4E,7aR)-4-[(2Z)-2-[(5S)-5-[tert-butyl(dimethyl)silyl]oxy-2-methylidenecyclohexylidene]ethylidene]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-1-yl]-2-methylheptane-2,3-diol](/img/structure/B13445706.png)
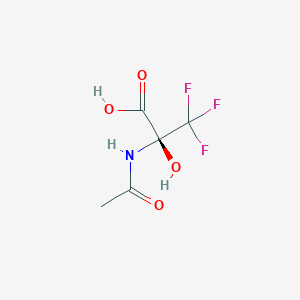
amino]butanedioic acid](/img/structure/B13445726.png)
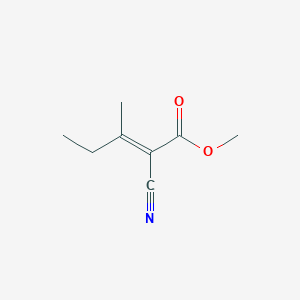
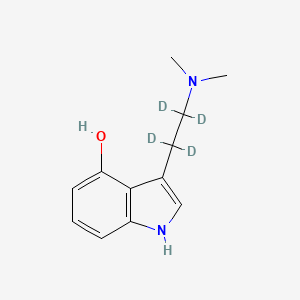
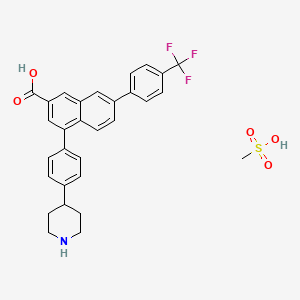
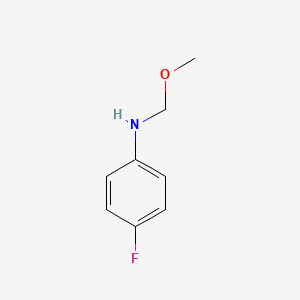
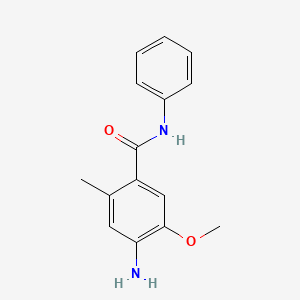
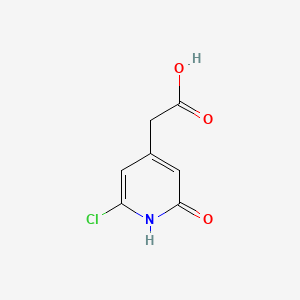
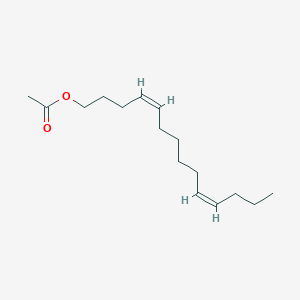
![1-[3-Chloro-4-[4-methyl-2-(1,2,4-triazol-1-ylmethyl)-1,3-dioxolan-2-yl]phenyl]-1,2,4-triazole](/img/structure/B13445791.png)
